molecular formula C5H11O4P B2722720 2-(Dimethylphosphorylmethoxy)acetic acid CAS No. 2445792-72-1

2-(Dimethylphosphorylmethoxy)acetic acid

Cat. No. B2722720
CAS RN: 2445792-72-1
M. Wt: 166.113
InChI Key: PDNRAKRQCXNSNZ-UHFFFAOYSA-N
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Description

“2-(Dimethylphosphorylmethoxy)acetic acid” is a chemical compound with the CAS Number: 2445792-72-1 . It has a molecular weight of 166.11 . The IUPAC name for this compound is 2-((dimethylphosphoryl)methoxy)acetic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11O4P/c1-10(2,8)4-9-3-5(6)7/h3-4H2,1-2H3,(H,6,7) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 166.11 .

Scientific Research Applications

Fluorographic Detection Techniques

A study optimized a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO), comparing it with existing methods. This process, utilizing acetic acid/PPO, demonstrated technical advantages such as no need to pre-fix proteins in gels and applicability to both agarose or acrylamide gels. It emerged as a simple, sensitive, and efficient alternative fluorographic method (Skinner & Griswold, 1983).

Herbicide Ecology

Research on the dimethylamine salt of 2,4-dichlorophenoxy acetic acid (2,4-D DMA) applied to ponds showed that at lower application rates, the growth of rooted macrophytes was stimulated. This study highlighted the ecological impacts of herbicides and their influence on aquatic ecosystems, offering insights into the nuanced relationship between herbicide application rates and environmental effects (Boyle, 1980).

Chemical Dehydration for Microscopy

An innovative chemical dehydration technique for electron microscopic examinations utilized acidified 2,2-dimethoxypropane, maintaining the ultrastructural integrity of various biological tissues. This method presented a quicker and simpler alternative to traditional physical water exchange processes, facilitating microscopy preparations (Muller & Jacks, 1975).

Advanced Chemical Synthesis

In a novel approach to synthesizing acetic acid, researchers employed methanol hydrocarboxylation with CO2 and H2, catalyzed by a Ru–Rh bimetallic catalyst. This process represents a significant advancement in synthetic chemistry, providing a sustainable route for acetic acid production and CO2 transformation (Qian et al., 2016).

Mechanism of Action

The mechanism of action for “2-(Dimethylphosphorylmethoxy)acetic acid” is not explicitly mentioned in the available resources .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(Dimethylphosphorylmethoxy)acetic acid” are not available, there is a growing interest in the production of organic acids from renewable sources . This could potentially include “this compound”.

properties

IUPAC Name

2-(dimethylphosphorylmethoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O4P/c1-10(2,8)4-9-3-5(6)7/h3-4H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNRAKRQCXNSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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